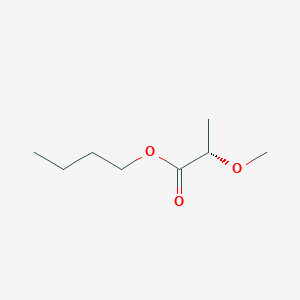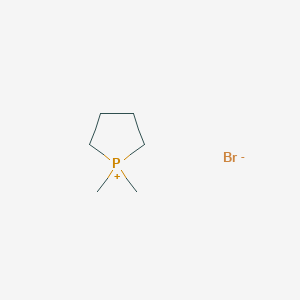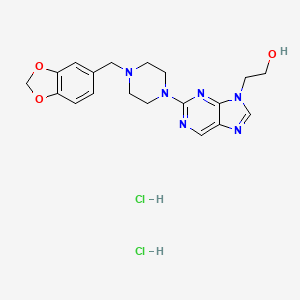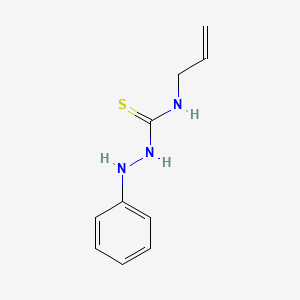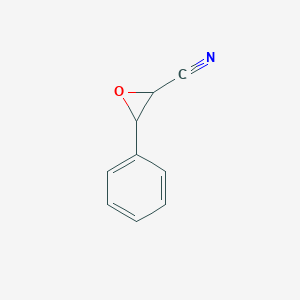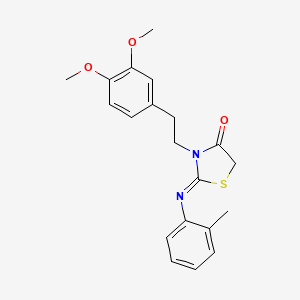
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their central nervous system-related activities, including anxiolytic, sedative, and anticonvulsant properties. This specific compound is structurally related to diazepam, a widely used medication.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione typically involves the reaction of 2-amino-5-chlorobenzophenone with phenylacetyl chloride under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the benzodiazepine core. The reaction conditions often include the use of solvents like acetic acid and catalysts such as sodium acetate .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. Solvent-free conditions are sometimes employed to reduce environmental impact and improve efficiency .
化学反応の分析
Types of Reactions
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Halogen substitution reactions can occur at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and halogen-substituted derivatives .
科学的研究の応用
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including GABA receptors.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.
Industry: Utilized in the development of pharmaceutical formulations.
作用機序
The compound exerts its effects by binding to the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, resulting in sedative and anxiolytic effects .
類似化合物との比較
Similar Compounds
Diazepam: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one
Alprazolam: 8-Chloro-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine
Uniqueness
7-Chloro-5-phenyl-1-(phenylacetyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is unique due to its specific substitution pattern and the presence of the phenylacetyl group, which may confer distinct pharmacological properties compared to other benzodiazepines .
特性
CAS番号 |
24826-64-0 |
|---|---|
分子式 |
C23H17ClN2O3 |
分子量 |
404.8 g/mol |
IUPAC名 |
7-chloro-5-phenyl-1-(2-phenylacetyl)-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C23H17ClN2O3/c24-17-11-12-19-20(14-17)25(18-9-5-2-6-10-18)22(28)15-23(29)26(19)21(27)13-16-7-3-1-4-8-16/h1-12,14H,13,15H2 |
InChIキー |
SYYZVJYGTBEQGB-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)N(C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


